3-Ethoxy-2-oxobutylaldehyde bis(N'-dimethylthiosemicarbazonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) is a compound known for its significant antineoplastic properties. It belongs to the class of bis(thiosemicarbazones), which have been extensively studied for their chemotherapeutic activities . This compound has shown potential in various biological systems, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) typically involves the reaction of 3-ethoxy-2-oxobutyraldehyde with N,N-dimethylthiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) involves its ability to chelate metal ions, particularly copper(II) ions . This chelation disrupts metal-dependent biological processes in tumor cells, leading to cytotoxic effects . The compound also induces oxidative stress and interferes with DNA synthesis, contributing to its antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato) copper(II): Similar in structure but with copper(II) ions chelated.
Kethoxal bis(thiosemicarbazone): Another bis(thiosemicarbazone) with similar antineoplastic properties.
Uniqueness
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) is unique due to its specific structure and the presence of N,N-dimethylthiosemicarbazone groups, which enhance its metal chelating properties and biological activity .
Properties
CAS No. |
19976-18-2 |
---|---|
Molecular Formula |
C12H22CuN6OS2 |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
copper;N'-[[(1E)-1-[(Z)-[dimethylamino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]-N,N-dimethylcarbamimidothioate |
InChI |
InChI=1S/C12H24N6OS2.Cu/c1-7-19-9(2)10(14-16-12(21)18(5)6)8-13-15-11(20)17(3)4;/h8-9H,7H2,1-6H3,(H,15,20)(H,16,21);/q;+2/p-2/b13-8+,14-10?; |
InChI Key |
XFLBELCOZKABQZ-QIRQITMYSA-L |
Isomeric SMILES |
CCOC(C)C(=N/N=C(/N(C)C)\[S-])/C=N/N=C(/N(C)C)\[S-].[Cu+2] |
Canonical SMILES |
CCOC(C)C(=NN=C(N(C)C)[S-])C=NN=C(N(C)C)[S-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.